molecular formula C26H25N3O2S B3221338 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1206993-96-5

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3221338
CAS No.: 1206993-96-5
M. Wt: 443.6
InChI Key: ADQBOVKBJOBPLM-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique structure combining imidazole, thioether, and acetamide functionalities

Preparation Methods

The synthesis of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the thioether and acetamide groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various substituted anilines. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the imidazole nitrogen, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thioether and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and thioether-containing molecules. Compared to these compounds, 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-8-12-21(13-9-18)28-25(30)17-32-26-27-16-24(20-10-14-22(31-3)15-11-20)29(26)23-7-5-4-6-19(23)2/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQBOVKBJOBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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